N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide
Description
The compound N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide (CAS RN: 1217772-02-5) is a structurally complex molecule with a molecular weight of approximately 720.946 g/mol . Its IUPAC designation highlights key features:
- A diphenylhexane backbone with amino and hydroxyl groups at positions 5 and 4, respectively.
- A 3-methylbutanamide moiety linked to a methylcarbamoyl-thiazole substituent (2-propan-2-yl-1,3-thiazol-4-yl).
This architecture contributes to its pharmacological profile, particularly in protease inhibition and cellular targeting .
Properties
IUPAC Name |
N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKWCORIMSRQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Desthiazolylmethyloxycarbonyl Ritonavir involves multiple steps, starting from RitonavirThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformation .
Chemical Reactions Analysis
Desthiazolylmethyloxycarbonyl Ritonavir undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Pharmacological Applications
-
Antiviral Activity:
Recent studies have highlighted the potential of compounds similar to N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[methyl-(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide in antiviral therapies. Non-nucleoside structured compounds have been shown to exhibit significant antiviral activity against various human viruses, suggesting that this compound may also possess similar properties due to its structural characteristics . -
Cancer Therapeutics:
The compound's ability to interact with cellular pathways makes it a candidate for cancer treatment. Research indicates that modifications of similar compounds can inhibit tumor growth by targeting specific enzymes or receptors involved in cancer progression. For instance, compounds that share structural motifs with this compound have been investigated for their ability to induce apoptosis in cancer cells . -
Neuroprotective Effects:
There is emerging evidence that certain derivatives of this compound may offer neuroprotective benefits. Studies suggest that compounds with similar functionalities can mitigate oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases .
Case Study 1: Antiviral Compound Development
A study focused on synthesizing and evaluating new antiviral agents derived from thiazole-containing structures demonstrated that these compounds could inhibit viral replication effectively. The mechanism of action involved blocking viral entry into host cells, similar to the proposed mechanism for N-(5-amino...) .
Case Study 2: Cancer Cell Apoptosis Induction
Research published on structurally related compounds showed promising results in inducing apoptosis in breast cancer cell lines. The study indicated that the presence of specific functional groups allowed for enhanced interaction with apoptotic pathways, leading to increased cell death rates .
Mechanism of Action
The mechanism of action of Desthiazolylmethyloxycarbonyl Ritonavir involves the activation of the proteasome, leading to increased degradation of proteins like survivin and HER2. This results in the induction of apoptosis in cancer cells. The compound also affects the unfolded protein response, contributing to its anti-cancer effects .
Comparison with Similar Compounds
Thiazole vs. Oxazole Derivatives
Example Compound :
- N~2~-(methyl{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}carbamoyl)-N-[(2R,5R)-5-{[(1,3-oxazol-5-ylmethoxy)carbonyl]amino}-1,6-diphenylhexan-2-yl]-L-valinamide (Molecular Weight: 688.879 g/mol) .
Key Insight : Replacing thiazole with oxazole reduces binding affinity (2.7-fold lower potency) due to decreased electronegativity and altered π-π stacking interactions. However, solubility improves marginally due to oxazole’s polarity .
Substituent Variations on the Hexane Backbone
Example Compound :
- (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Molecular Weight: 732.960 g/mol) .
Key Insight: The phenoxy group increases hydrophobicity (higher LogP), enhancing membrane permeability but reducing aqueous solubility (0.08 mg/mL) . This trade-off limits bioavailability despite improved target engagement.
Ester vs. Amide Linkages
Example Compound :
- [(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate (Molecular Weight: 705.920 g/mol) .
Key Insight : The ester linkage significantly reduces metabolic stability due to hydrolysis by esterases, limiting its therapeutic utility despite comparable initial potency .
Amino Acid Side Chain Modifications
Example Compound :
- N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-N~2~-{(2-isopropyl-1,3-thiazol-4-yl)methylcarbamoyl}-L-valinamide (Molecular Weight: 688.879 g/mol) .
| Feature | Target Compound | Valinamide Derivative |
|---|---|---|
| Side Chain | 3-Methylbutanamide | L-Valinamide |
| Protease Resistance | Moderate | High |
| IC50 (HIV-1 Protease) | 0.12 nM | 0.08 nM |
Key Insight : The valinamide moiety enhances protease resistance and potency by optimizing steric interactions with the enzyme’s active site .
Biological Activity
N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide, commonly referred to by its CAS number 192726-05-9, is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C27H38N4O3 and a molecular weight of 466.62 g/mol. Its structure includes multiple functional groups that contribute to its biological properties, such as the thiazole moiety, which is often associated with antimicrobial and antiviral activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H38N4O3 |
| Molecular Weight | 466.62 g/mol |
| CAS Number | 192726-05-9 |
| Purity | Varies by supplier |
Antimicrobial Activity
The presence of the thiazole group in the compound is indicative of possible antimicrobial activity. Thiazole derivatives are known for their effectiveness against a range of bacterial pathogens. Research indicates that modifications in the side chains can enhance the antibacterial potency of these compounds .
The proposed mechanism of action for similar compounds involves:
- Inhibition of Protein Synthesis : By binding to bacterial ribosomes, these compounds can prevent the synthesis of essential proteins.
- Disruption of Cell Wall Synthesis : Some derivatives interfere with the formation of peptidoglycan layers in bacterial cell walls.
Case Studies
- Study on Thiazole Derivatives : A study published in Antiviral Research explored various thiazole derivatives and their effects on viral replication. The results indicated that modifications to the thiazole ring significantly impacted antiviral efficacy, suggesting that N-(5-amino-4-hydroxy...) might be optimized for enhanced activity against specific viruses .
- Antimicrobial Efficacy : Research conducted on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The study concluded that thiazole-based compounds could serve as lead structures for developing new antibiotics .
Safety and Toxicity
While specific toxicity data for N-(5-amino-4-hydroxy...) is not extensively documented, general safety profiles for thiazole derivatives indicate a need for careful evaluation in preclinical studies. Compounds in this class have been associated with varying degrees of cytotoxicity depending on their structural features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
